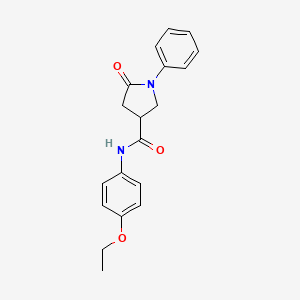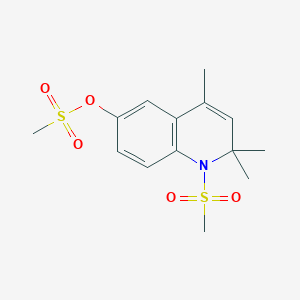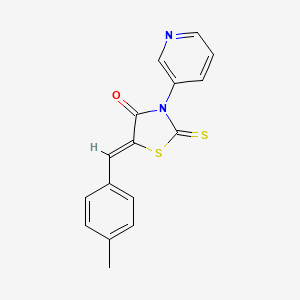![molecular formula C20H19ClN2O4 B11652522 3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)
3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-4-[(2,4-ジメトキシフェニル)アミノ]-1-(2,4-ジメチルフェニル)-1H-ピロール-2,5-ジオンは、さまざまな官能基で置換されたピロール環を含む複雑な構造を持つ有機化合物です。
製造方法
合成経路と反応条件
3-クロロ-4-[(2,4-ジメトキシフェニル)アミノ]-1-(2,4-ジメチルフェニル)-1H-ピロール-2,5-ジオンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、2,4-ジメトキシアニリンと2,4-ジメチルベンゾイルクロリドを反応させて中間体を形成し、次いで塩化クロロアセチルと塩基の存在下で環化させて最終生成物を得ることです。
工業生産方法
この化合物の工業生産は、同様の合成経路を採用する可能性がありますが、収率と純度を最適化してより大規模に行われます。連続フローリアクターと自動合成の使用は、生産プロセスの効率性とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxyaniline with 2,4-dimethylbenzoyl chloride to form an intermediate, which is then cyclized to produce the desired pyrrole derivative. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
反応の種類
3-クロロ-4-[(2,4-ジメトキシフェニル)アミノ]-1-(2,4-ジメチルフェニル)-1H-ピロール-2,5-ジオンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンを形成するように酸化することができます。
還元: 還元反応は、アミンまたはその他の還元型を生成する可能性があります。
置換: 特にクロロ基において、ハロゲン置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: 求核置換反応は、水酸化ナトリウムまたは炭酸カリウムなどの塩基によって促進される可能性があります。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性がありますが、還元はさまざまなアミンを生成する可能性があります。
科学研究アプリケーション
3-クロロ-4-[(2,4-ジメトキシフェニル)アミノ]-1-(2,4-ジメチルフェニル)-1H-ピロール-2,5-ジオンには、いくつかの科学研究アプリケーションがあります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用などの潜在的な生物活性について調査されています。
医学: その独自の化学構造と生物活性により、潜在的な治療薬として研究されています。
産業: 新しい材料と化学プロセスの開発に利用されています。
科学的研究の応用
3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
3-クロロ-4-[(2,4-ジメトキシフェニル)アミノ]-1-(2,4-ジメチルフェニル)-1H-ピロール-2,5-ジオンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の酵素または受容体を阻害し、観察された生物学的効果をもたらす可能性があります。正確な分子メカニズムと関与する経路を解明するには、詳細な研究が必要です。
類似化合物の比較
類似化合物
- 2-クロロ-3,4-ジメトキシフェネチルアミン
- 2-クロロ-3,4-ジメトキシベンゼンエタンアミン
- 2-クロロ-3,4-ジメトキシフェネチルアミン
独自性
3-クロロ-4-[(2,4-ジメトキシフェニル)アミノ]-1-(2,4-ジメチルフェニル)-1H-ピロール-2,5-ジオンは、ピロール環上の特定の置換パターンによって独自のものであり、類似の化合物と比較して異なる化学的および生物学的特性を与えています。
類似化合物との比較
Similar Compounds
2-CHLORO-3,4-DIMETHOXYPHENYL ETHYLAMINE: This compound shares similar structural features but differs in its functional groups and overall reactivity.
2-CHLORO-3,4-DIMETHOXYBENZENEETHANAMINE: Another structurally related compound with distinct chemical properties.
Uniqueness
3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C20H19ClN2O4 |
|---|---|
分子量 |
386.8 g/mol |
IUPAC名 |
3-chloro-4-(2,4-dimethoxyanilino)-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H19ClN2O4/c1-11-5-8-15(12(2)9-11)23-19(24)17(21)18(20(23)25)22-14-7-6-13(26-3)10-16(14)27-4/h5-10,22H,1-4H3 |
InChIキー |
MCRKJISNYYUNGT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=C(C=C(C=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)

![1-(4-chlorophenyl)-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]methanamine](/img/structure/B11652464.png)

![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
![(5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11652501.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)


![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)
![N-[1-(4-bromophenyl)ethyl]-2-nitro-5-(piperidin-1-yl)aniline](/img/structure/B11652539.png)
